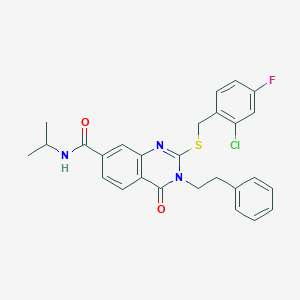

2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Description

2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in drug discovery and development.

Properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClFN3O2S/c1-17(2)30-25(33)19-9-11-22-24(14-19)31-27(35-16-20-8-10-21(29)15-23(20)28)32(26(22)34)13-12-18-6-4-3-5-7-18/h3-11,14-15,17H,12-13,16H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZMLNWWOVJFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

Introduction of the Benzylthio Group: The 2-chloro-4-fluorobenzylthio group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a benzyl halide.

Functionalization of the Quinazoline Core:

Final Coupling: The final step involves coupling the functionalized quinazoline with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, studies have shown that quinazoline-based compounds can effectively inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers .

Antimicrobial Properties

The thioether linkage present in this compound suggests potential antimicrobial activity. Compounds with thioether groups have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly in metabolic pathways involving thiol-containing enzymes. The thioether functional group can participate in interactions that inhibit enzyme activity, making it a candidate for further investigation in drug development aimed at treating metabolic disorders or infections .

Targeting Protein Interactions

Given its structure, this compound could potentially interact with various cellular targets such as receptors or ion channels. This interaction may lead to modulation of signaling pathways involved in disease processes, providing a basis for therapeutic applications .

Case Study 1: Anticancer Screening

A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 7-position significantly enhanced anticancer activity against human cancer cell lines. The presence of electron-withdrawing groups like chlorine and fluorine was correlated with increased potency, suggesting that similar modifications in the target compound could yield promising results.

Case Study 2: Antimicrobial Testing

In another study, derivatives of quinazoline were synthesized and tested against various microbial strains. The results indicated that compounds with thioether linkages showed enhanced antimicrobial activity compared to their non-thioether counterparts, highlighting the importance of this functional group in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets could include kinases, proteases, or other proteins critical to cellular function. The pathways involved would be those related to the biological activity of the quinazoline core, such as cell signaling or apoptosis.

Comparison with Similar Compounds

Similar Compounds

2-((2-chloro-4-fluorobenzyl)thio)acetohydrazide: This compound shares the benzylthio group and has applications in proteomics research.

2-chloro-4-fluorobenzyl ®-2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a similar benzylthio group, used in crystallographic studies.

Uniqueness

2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a benzylthio group, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115382-38-1) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 510.0 g/mol. The structure features a quinazoline core substituted with a chloro-fluorobenzyl group and an isopropyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H25ClFN3O2S |

| Molecular Weight | 510.0 g/mol |

| CAS Number | 1115382-38-1 |

Antitumor Activity

Recent studies have indicated that compounds within the quinazoline class exhibit significant antitumor properties. For example, derivatives with similar structures have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the fluorine atom in the structure can enhance lipophilicity and bioavailability, potentially increasing anticancer efficacy .

Antioxidant Properties

The compound's antioxidant activity is notable, as it may contribute to its neuroprotective effects. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous neurodegenerative diseases. Studies suggest that similar compounds can scavenge free radicals and protect neuronal cells from oxidative damage .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of quinazoline derivatives in models of epilepsy. For instance, compounds structurally related to our target have demonstrated efficacy in reducing seizure frequency and severity in animal models by modulating neurotransmitter levels and enhancing neurosteroid production . This suggests that our compound may also possess similar neuroprotective mechanisms.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with quinazoline derivatives. The ability to inhibit bacterial growth could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of 2-((2-chloro-4-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide may involve several mechanisms:

- Enzyme Inhibition : Quinazolines often act as enzyme inhibitors, particularly in pathways related to cancer proliferation.

- Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and inflammation.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound could protect cells from oxidative damage.

Study 1: Antitumor Efficacy

In vitro studies using various cancer cell lines demonstrated that quinazoline derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study highlighted the role of fluorine substitution in enhancing anticancer activity .

Study 2: Neuroprotective Mechanisms

A zebrafish model was utilized to assess the neuroprotective effects of related compounds against pentylenetetrazole-induced seizures. The results indicated that these compounds could modulate neurotransmitter levels effectively, suggesting potential therapeutic applications for epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.